molecular formula C8H5ClN2O B179812 2-Chloro-5-phenyl-1,3,4-oxadiazole CAS No. 1483-31-4

2-Chloro-5-phenyl-1,3,4-oxadiazole

Cat. No. B179812
CAS RN: 1483-31-4
M. Wt: 180.59 g/mol
InChI Key: QSGNNXKJPIMRPO-UHFFFAOYSA-N
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Description

2-Chloro-5-phenyl-1,3,4-oxadiazole is a type of oxadiazole, which is a five-membered heterocyclic molecule possessing two carbon, two nitrogen, and one oxygen atom . Oxadiazoles have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .


Synthesis Analysis

Oxadiazoles can be synthesized using various methods. The synthesis of nitrogen- and oxygen-containing scaffolds has gained momentum due to their versatility in the arsenal of drug discovery . Depending on the electron-withdrawing and donating substituents in the 3 and 4 positions of 1,2,5-oxadiazole, a wide range of compounds has been designed, synthesized, and subjected to various applications, including pharmaceuticals and energetic materials .

Scientific Research Applications

Pharmaceutical Research

Oxadiazole derivatives have been extensively studied for their pharmacological properties. They are known to possess a broad spectrum of biological activities including antibacterial, antifungal, anti-inflammatory, and anticancer properties . The presence of a chloro and phenyl group in 2-Chloro-5-phenyl-1,3,4-oxadiazole could potentially enhance these properties.

Agricultural Chemistry

Compounds containing the oxadiazole moiety have shown promise as chemical pesticides due to their broad spectrum of agricultural biological activities . 2-Chloro-5-phenyl-1,3,4-oxadiazole could be investigated for its efficacy in plant disease management.

Antimicrobial Activity

The antimicrobial activity of oxadiazole derivatives against various bacterial strains such as S. aureus, B. subtilis, E. coli, and P. aeruginosa has been evaluated with promising results . This suggests potential for 2-Chloro-5-phenyl-1,3,4-oxadiazole in developing new antimicrobial agents.

Cancer Research

Some oxadiazoles have been found to inhibit cancer cell growth by inducing apoptosis and arresting the cell cycle . With its specific substituents, 2-Chloro-5-phenyl-1,3,4-oxadiazole could be a candidate for further cancer research studies.

Enzyme Inhibition

Oxadiazoles have been studied for their ability to inhibit various enzymes which are crucial in the pathogenesis of diseases . The structural features of 2-Chloro-5-phenyl-1,3,4-oxadiazole may contribute to enzyme inhibition activities.

Chemotherapeutic Drug Development

The search for chemotherapeutic drugs with fewer side effects is ongoing. Oxadiazoles have been explored as alternatives to existing drugs due to their potential lower toxicity and higher bioavailability . 2-Chloro-5-phenyl-1,3,4-oxadiazole could be explored in this context.

Safety and Hazards

While the specific safety and hazards of 2-Chloro-5-phenyl-1,3,4-oxadiazole are not detailed in the search results, a related compound is considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

Oxadiazoles, including 2-Chloro-5-phenyl-1,3,4-oxadiazole, have potential for a wide range of applications. They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . The continuing rise and spread of drug-resistant tuberculosis is a global health threat and increases pressure on drug discovery programs to deliver new candidates to expand the TB drug development pipeline .

properties

IUPAC Name

2-chloro-5-phenyl-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O/c9-8-11-10-7(12-8)6-4-2-1-3-5-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSGNNXKJPIMRPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10483183
Record name 2-chloro-5-phenyl-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10483183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-phenyl-1,3,4-oxadiazole

CAS RN

1483-31-4
Record name 2-chloro-5-phenyl-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10483183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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